molecular formula C15H17NO5S B2577238 N-[1-(furan-2-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1211847-74-3

N-[1-(furan-2-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2577238
CAS No.: 1211847-74-3
M. Wt: 323.36
InChI Key: HJYTYJOWIWPDGI-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a furan ring, a benzodioxine ring, and a sulfonamide group

Scientific Research Applications

Safety and Hazards

The safety and hazards of this compound would need to be determined through experimental testing. This could include tests for toxicity, mutagenicity, and environmental impact .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its potential uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the furan and benzodioxine intermediates. One common method involves the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using a biocatalyst such as Lactobacillus paracasei BD101 . This step yields (S)-1-(furan-2-yl)propan-1-ol with high enantiomeric excess and yield .

Industrial Production Methods

The use of biocatalysts for asymmetric reduction is a promising approach for industrial applications due to its high efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to amines.

    Substitution: The benzodioxine ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the sulfonamide group can produce amines.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
  • N-(furan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Uniqueness

N-[1-(furan-2-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S/c1-11(9-12-3-2-6-19-12)16-22(17,18)13-4-5-14-15(10-13)21-8-7-20-14/h2-6,10-11,16H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYTYJOWIWPDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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